Lipophilicity Advantage over N1-H Analog
The N1-benzyl substitution on 314036-23-2 results in a calculated LogP of 3.89 to 4.14, which is substantially higher than the N1-unsubstituted analog (1H-benzimidazol-2-ylthio)acetic acid (CAS 3042-00-0). This difference in lipophilicity is a critical determinant for membrane permeability and in silico screening, as established by QSAR studies for this chemotype. [1]
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.89 (KOWWIN) / ACD/LogP = 4.14 |
| Comparator Or Baseline | N1-unsubstituted analog (CAS 3042-00-0), LogP ≈ 0.5-1.0 (Class inference from 2-mercaptobenzimidazole core) [1] |
| Quantified Difference | ΔLogP ≈ +3.0 to +3.5 |
| Conditions | In silico predictions using ACD/Labs and EPISuite models. |
Why This Matters
For scientists procuring building blocks, a LogP difference of >3 units predicts vastly different pharmacokinetic and solubility profiles, making 314036-23-2 the preferred starting point for projects requiring enhanced membrane permeability or specific hydrophobic interactions.
- [1] Podunavac-Kuzmanović, S. O., Cvetković, D. D., & Barna, D. J. (2008). The effect of lipophilicity on the antibacterial activity of some 1-benzylbenzimidazole derivatives. Journal of the Serbian Chemical Society, 73(10), 967-974. View Source
